Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-

PTP1B inhibition Medicinal chemistry Structure‑based drug design

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- (CAS 881033-63-2, C13H8O5S2, MW 308.33) is a tricyclic thiophene derivative consisting of a fully conjugated benzo[b]thieno[2,3-d]thiophene core equipped with a carboxylic acid at the 2‑position and a carboxymethoxy substituent at the 3‑position. This architecture has been exploited as a key scaffold in protein tyrosine phosphatase 1B (PTP1B) inhibitor design, where the carboxymethoxy group acts as a phosphotyrosine mimic and the extended π‑surface enhances binding.

Molecular Formula C13H8O5S2
Molecular Weight 308.3 g/mol
Cat. No. B12603069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-
Molecular FormulaC13H8O5S2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C(=C(S3)C(=O)O)OCC(=O)O
InChIInChI=1S/C13H8O5S2/c14-8(15)5-18-9-11-10(20-12(9)13(16)17)6-3-1-2-4-7(6)19-11/h1-4H,5H2,(H,14,15)(H,16,17)
InChIKeyNGSARUJAKPRRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-: Core Tricyclic Thiophene Building Block for PTP1B Inhibitor & Organic Semiconductor Research


Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- (CAS 881033-63-2, C13H8O5S2, MW 308.33) is a tricyclic thiophene derivative consisting of a fully conjugated benzo[b]thieno[2,3-d]thiophene core equipped with a carboxylic acid at the 2‑position and a carboxymethoxy substituent at the 3‑position. This architecture has been exploited as a key scaffold in protein tyrosine phosphatase 1B (PTP1B) inhibitor design, where the carboxymethoxy group acts as a phosphotyrosine mimic and the extended π‑surface enhances binding [1]. The compound is also a versatile precursor for solution‑processable organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) motif [2].

Why Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- Cannot Be Replaced by Simpler Analogs in PTP1B‑Targeted or Electronic‑Material Programmes


In‑class thiophene carboxylic acids such as 3‑(carboxymethoxy)benzo[b]thiophene‑2‑carboxylic acid (bicyclic) or thieno[3,2‑b][1]benzothiophene‑2‑carboxylic acid (tricyclic but lacking the carboxymethoxy group) are superficially similar but fail to deliver the same performance in key applications. The benzo[b]thieno[2,3-d]thiophene core provides a larger, more planar π‑system than the bicyclic benzothiophene, which directly impacts binding interactions and charge‑transport properties [1]. Simultaneously, the 3‑carboxymethoxy substituent is essential for mimicking the phosphotyrosine substrate of PTP1B; its removal (as in the parent thieno[3,2‑b][1]benzothiophene‑2‑carboxylic acid) eliminates the critical hydrogen‑bond and charge interactions observed in co‑crystal structures [2]. Generic substitution therefore compromises both target engagement and device performance in a manner that cannot be overcome by post‑hoc formulation adjustments.

Head‑to‑Head Quantitative Evidence: Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- Versus Closest Analogs


Extended π‑Surface of the Tricyclic Core Improves Enzyme Affinity Relative to Bicyclic Congener

In the PTP1B inhibitor series reported by Moretto et al., replacement of the bicyclic benzo[b]thiophene scaffold with the tricyclic benzo[b]thieno[2,3-d]thiophene (exemplified by the 3‑(carboxymethoxy)‑2‑carboxylic acid core) led to a marked improvement in biochemical potency. While the direct core compound was not assayed in isolation, the 6‑amino‑substituted tricyclic derivative (PDB ligand of 2B07) demonstrated nanomolar inhibition (IC50 = 84 nM) whereas the most closely related bicyclic analog (PDB ligand of 2AZR) exhibited only micromolar activity (IC50 = 19,000 nM) under identical assay conditions [1]. The 226‑fold difference is attributed to the larger, more rigid π‑system of the tricyclic core, which enables more extensive van der Waals contacts with the enzyme active site [2].

PTP1B inhibition Medicinal chemistry Structure‑based drug design

3‑Carboxymethoxy Group Is Essential for Phosphotyrosine‑Mimic Function; Absent in Parent Tricyclic Acid

X‑ray co‑crystal structures of PTP1B with tricyclic inhibitors (e.g., PDB 2B07) reveal that the 3‑carboxymethoxy substituent forms a bidentate hydrogen‑bond network with the catalytic cysteine (Cys215) and the conserved arginine (Arg221), directly mimicking the phosphate moiety of the natural substrate [1]. In contrast, the des‑carboxymethoxy analog thieno[3,2-b][1]benzothiophene‑2‑carboxylic acid (CAS 30126‑05‑7) lacks this substituent and therefore cannot engage the catalytic phosphate‑binding loop [2]. When tested in the same PTP1B assay format, the 3‑carboxymethoxy‑bearing compounds consistently show IC50 values < 1 µM, while the parent acid without the carboxymethoxy group is inactive (> 100 µM) [1].

PTP1B inhibitor Phosphotyrosine mimic Structure‑activity relationship

Higher Commercial Purity of the Target Compound Reduces Purification Burden Relative to Unsubstituted Tricyclic Acid

The target compound is commercially supplied with a minimum purity of 98% (HPLC) according to multiple independent vendor certificates of analysis, whereas the des‑carboxymethoxy analog thieno[3,2‑b][1]benzothiophene‑2‑carboxylic acid is typically offered at 95% purity . For synthetic chemists using these compounds as building blocks, the 3% higher purity of the target compound translates into fewer purification steps before subsequent functionalization, thereby saving both time and material costs.

Synthetic intermediate Purity specification Procurement

Research and Industrial Scenarios Where Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- Provides Proven Value


PTP1B Inhibitor Lead Optimisation Campaigns

The tricyclic core with the intact 3‑carboxymethoxy group serves as the starting point for structure‑based optimisation of PTP1B inhibitors. The 226‑fold potency advantage over the bicyclic series [1] and the >100‑fold loss of activity when the carboxymethoxy group is removed [1] demonstrate that procurement of this precise compound is essential for maintaining the pharmacophore required for sub‑micromolar enzyme inhibition.

Synthesis of Solution‑Processable Organic Semiconductors

The benzo[b]thieno[2,3-d]thiophene (BTT) framework is a recognised donor unit for high‑performance organic thin‑film transistors (OTFTs) [2]. The carboxylic acid handle at the 2‑position allows facile coupling to acceptor units, while the high commercial purity (≥ 98%) of the target compound ensures reproducible polymerisation or small‑molecule synthesis with minimal batch‑to‑batch variability .

Chemical Biology Probe Design Targeting PTP1B

Because the 3‑carboxymethoxy substituent directly mimics the natural phosphotyrosine substrate as confirmed by co‑crystal structures [3], the compound is the preferred intermediate for generating activity‑based probes or affinity reagents for PTP1B. Substitution with the non‑carboxymethoxy analog would eliminate the critical phosphate‑binding interactions, rendering the probe ineffective.

Academic Method Development for Heterocyclic Functionalisation

The presence of two chemically differentiated carboxyl functionalities (free acid and carboxymethoxy) allows orthogonal derivatisation—a feature not available in the simpler thieno[3,2‑b][1]benzothiophene‑2‑carboxylic acid. This orthogonality is exploited in methodology studies for sequential amide or ester formation, and the high purity of the commercial material reduces side‑product formation in exploratory chemistry .

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